3,3/'-Disulfanediyldi(oxolan-2-one)

Description

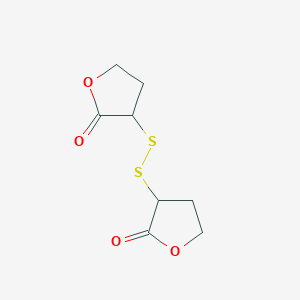

3,3′-Disulfanediyldi(oxolan-2-one) is a dimeric compound comprising two oxolan-2-one (γ-butyrolactone) moieties linked by a disulfide (–S–S–) bridge. Oxolan-2-one is a five-membered lactone ring with one oxygen atom and a ketone group, contributing to its polar and reactive nature.

Properties

CAS No. |

14091-96-4 |

|---|---|

Molecular Formula |

C8H10O4S2 |

Molecular Weight |

234.3 g/mol |

IUPAC Name |

3-[(2-oxooxolan-3-yl)disulfanyl]oxolan-2-one |

InChI |

InChI=1S/C8H10O4S2/c9-7-5(1-3-11-7)13-14-6-2-4-12-8(6)10/h5-6H,1-4H2 |

InChI Key |

YUVIWYVAQVOVTK-UHFFFAOYSA-N |

SMILES |

C1COC(=O)C1SSC2CCOC2=O |

Canonical SMILES |

C1COC(=O)C1SSC2CCOC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dithiobisdihydro-2-furanone typically involves the intramolecular cyclization of 4-hydroxyalkynones in the presence of potassium hydroxide (KOH) at room temperature . This method provides a practical approach to obtaining biologically potent furanones in moderate-to-good yields. Another method involves the reaction of acid chloride with terminal alkyne in the presence of copper iodide, also at room temperature .

Industrial Production Methods

Industrial production methods for 3,3’-Dithiobisdihydro-2-furanone are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dithiobisdihydro-2-furanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted furanones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3’-Dithiobisdihydro-2-furanone has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: It is being investigated for its potential therapeutic properties, including antifungal and antibacterial activities.

Mechanism of Action

The mechanism of action of 3,3’-Dithiobisdihydro-2-furanone involves its interaction with biological nucleophiles through conjugate addition. This interaction can lead to the formation of covalent bonds with target molecules, thereby altering their function. The compound’s sulfur atoms play a crucial role in its reactivity, allowing it to form stable adducts with various biological targets .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

3,3′-Disulfanediyldi(1H-1,2,4-triazol-5-amine) Monohydrate

- Structure: Contains two 1,2,4-triazole-5-amine groups linked by a disulfide bond. The triazole rings provide nitrogen donors for metal coordination, unlike the ester groups in oxolan-2-one .

- Bond Parameters : The S–S bond length is 2.0347(8) Å, slightly elongated compared to other triazole derivatives (mean: 1.945 Å). Bond angles (e.g., S–C–N ≈ 125–127°) reflect steric and electronic effects of the triazole substituents .

- Applications : Used in coordination complexes with antitumor and antimicrobial activities due to nitrogen-rich ligands .

3,3′-Disulfanediyldi(propanehydrazide)

- Structure : Features propanehydrazide (–NH–NH–CO–) groups instead of lactones. The hydrazide functional groups enable covalent cross-linking in bioinks via carbodiimide chemistry .

- Reactivity : The hydrazide groups react with carbonyls, while the disulfide bridge allows redox-responsive cleavage. In contrast, lactones in 3,3′-Disulfanediyldi(oxolan-2-one) may undergo hydrolysis or transesterification .

Indole-Substituted Oxolan-2-one Derivatives

- Examples : 5-(1H-Indol-3-yl)oxolan-2-one and analogs ().

- Structure: Aryl substituents (e.g., indole) enhance π-π stacking and electronic delocalization.

- Applications: Explored in medicinal chemistry for their structural similarity to bioactive lactones like galanolactone (a natural product from Zingiber officinale) .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.